
(5-Chloro-6-fluoropyridin-3-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid that contains a pyridine ring with chlorine and fluorine substituents .
Synthesis Analysis
Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are commonly used as building blocks and synthetic intermediates . They are involved in various chemical reactions, including the Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular formula of “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is C5H4BClFNO2 . The compound has a molecular weight of 175.35 g/mol . The InChIKey of the compound is YYFMQBOVWLWZQO-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are involved in various chemical reactions. For example, they are used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .Physical And Chemical Properties Analysis
The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.0007644 g/mol . The topological polar surface area of the compound is 53.4 Ų .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Boronic acids, including (5-Chloro-6-fluoropyridin-3-YL)boronic acid, are used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, contributing to the development of new pharmaceuticals and materials .
Catalysis
Boronic acids play a significant role in catalysis . They can enhance the speed of chemical reactions, making them more efficient and cost-effective. This is particularly important in industrial processes where large quantities of products are synthesized .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used as precursors to biologically active molecules . For example, they can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity . This has potential applications in the treatment of diseases such as diabetes, Alzheimer’s, and cancer .
Polymer and Optoelectronics Materials
Boronic acids are used in the development of polymer and optoelectronics materials . These materials have a wide range of applications, from flexible electronics to solar cells .
Sensing Applications
Boronic acids are increasingly utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling and Protein Manipulation
Boronic acids, including (5-Chloro-6-fluoropyridin-3-YL)boronic acid, can interact with proteins, allowing for their manipulation and cell labelling . This is particularly useful in biological research and medical diagnostics .
Separation Technologies
Boronic acids are used in separation technologies . They can interact with diols, allowing for the separation of complex mixtures. This is particularly useful in the purification of pharmaceuticals and the separation of biomolecules .
Development of Therapeutics
The interaction of boronic acids with diols allows for their use in the development of therapeutics . They can be used to create controlled release systems for drugs, improving their efficacy and reducing side effects .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, have shown promise in various areas of medicinal chemistry . They have been used to prepare biologically significant compounds, such as 3-arylcoumarins . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, is expected to continue and potentially lead to the development of new drugs in the future .
Wirkmechanismus
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (5-Chloro-6-fluoropyridin-3-YL)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Pharmacokinetics
and is stable under recommended storage conditions .
Result of Action
The molecular and cellular effects of (5-Chloro-6-fluoropyridin-3-YL)boronic acid’s action are primarily the formation of new carbon-carbon bonds, leading to the synthesis of diverse pyridine libraries. This can result in the creation of a variety of biologically active molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-6-fluoropyridin-3-YL)boronic acid. For instance, it is known that the compound is stable under recommended storage conditions . . Therefore, it should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination.
Eigenschaften
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMQBOVWLWZQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745353 |
Source


|
| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-fluoropyridin-3-YL)boronic acid | |
CAS RN |
1366482-32-7 |
Source


|
| Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)
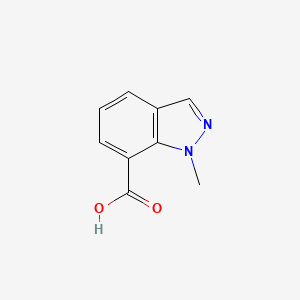
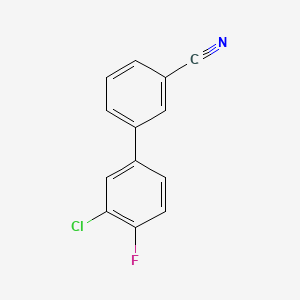
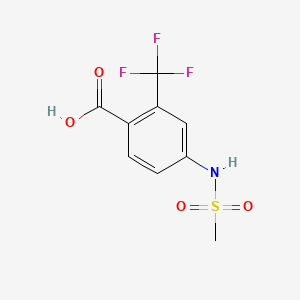

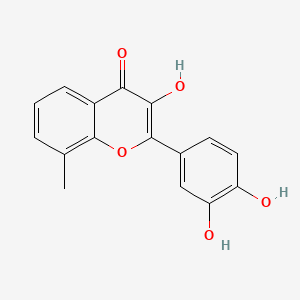
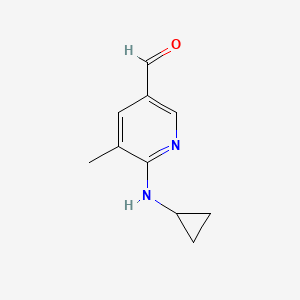
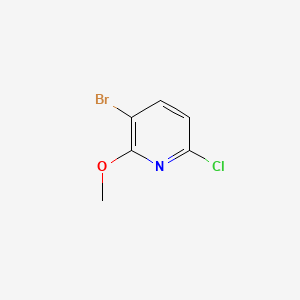

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)
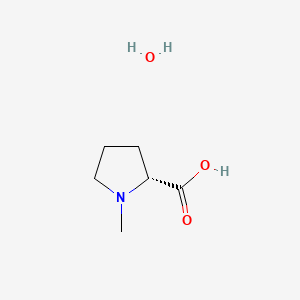

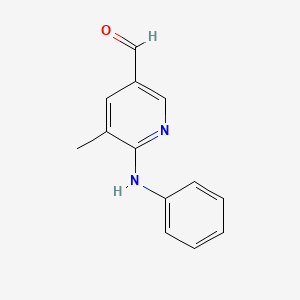
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)